Acetyl-sec-heptylsulphonyl peroxide
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Overview
Description
Acetyl-sec-heptylsulphonyl peroxide: is an organic peroxide compound with the molecular formula C18H34O8S2. It is known for its strong oxidizing properties and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl-sec-heptylsulphonyl peroxide typically involves the reaction of acetyl chloride with sec-heptylsulfonyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the peroxide and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Acetyl-sec-heptylsulphonyl peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol and sulfonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids. The reactions are typically carried out at low temperatures to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: The major products include ketones, aldehydes, and carboxylic acids.
Reduction: The major products are alcohols and sulfonic acids.
Substitution: The major products depend on the nucleophile used but generally include substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: Acetyl-sec-heptylsulphonyl peroxide is used as an initiator in polymerization reactions. Its strong oxidizing properties make it suitable for the synthesis of various organic compounds .
Biology: In biological research, it is used as a reagent for the modification of biomolecules. Its ability to oxidize thiol groups makes it useful in studying protein structure and function .
Industry: In industrial applications, it is used in the production of polymers, resins, and other chemical intermediates. Its stability and reactivity make it a valuable compound in various manufacturing processes .
Mechanism of Action
The mechanism of action of acetyl-sec-heptylsulphonyl peroxide involves the generation of free radicals. Upon decomposition, it forms acetyl radicals and sec-heptylsulfonyl radicals. These radicals can initiate chain reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
Benzoyl peroxide: Another organic peroxide used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: Known for its stability and used in various oxidation reactions.
Methyl ethyl ketone peroxide: Commonly used in the production of resins and plastics.
Uniqueness: Acetyl-sec-heptylsulphonyl peroxide is unique due to its specific reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
33970-43-3 |
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Molecular Formula |
C9H18O5S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
heptan-2-ylsulfonyl ethaneperoxoate |
InChI |
InChI=1S/C9H18O5S/c1-4-5-6-7-8(2)15(11,12)14-13-9(3)10/h8H,4-7H2,1-3H3 |
InChI Key |
WRUWUYLNUMCQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)S(=O)(=O)OOC(=O)C |
Origin of Product |
United States |
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